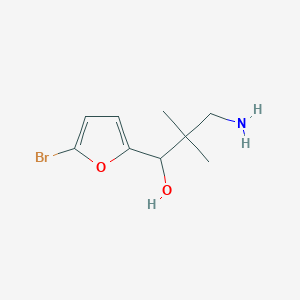
3-Amino-1-(5-bromofuran-2-yl)-2,2-dimethylpropan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-1-(5-bromofuran-2-yl)-2,2-dimethylpropan-1-ol is a chemical compound with the molecular formula C10H14BrNO2 It is characterized by the presence of an amino group, a brominated furan ring, and a dimethylpropanol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(5-bromofuran-2-yl)-2,2-dimethylpropan-1-ol typically involves the bromination of a furan derivative followed by the introduction of the amino and dimethylpropanol groups. One common synthetic route includes:
Bromination: The furan ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Amination: The brominated furan is then subjected to nucleophilic substitution with an amine, such as ammonia or an alkylamine, to introduce the amino group.
Dimethylpropanol Introduction: The final step involves the addition of a dimethylpropanol group through a Grignard reaction or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
3-Amino-1-(5-bromofuran-2-yl)-2,2-dimethylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The brominated furan ring can be reduced to form a furan derivative without the bromine atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, thiol, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or thiols in the presence of a suitable solvent like ethanol or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of a furan derivative without the bromine atom.
Substitution: Formation of hydroxyl, thiol, or alkyl-substituted derivatives.
科学研究应用
3-Amino-1-(5-bromofuran-2-yl)-2,2-dimethylpropan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3-Amino-1-(5-bromofuran-2-yl)-2,2-dimethylpropan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the brominated furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
3-Amino-1-(5-bromofuran-2-yl)propan-1-ol: Similar structure but lacks the dimethylpropanol moiety.
3-Amino-1-(5-bromofuran-2-yl)-2-methylpropan-1-ol: Similar structure with a single methyl group instead of two.
Uniqueness
3-Amino-1-(5-bromofuran-2-yl)-2,2-dimethylpropan-1-ol is unique due to the presence of the dimethylpropanol group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with molecular targets compared to similar compounds.
属性
分子式 |
C9H14BrNO2 |
|---|---|
分子量 |
248.12 g/mol |
IUPAC 名称 |
3-amino-1-(5-bromofuran-2-yl)-2,2-dimethylpropan-1-ol |
InChI |
InChI=1S/C9H14BrNO2/c1-9(2,5-11)8(12)6-3-4-7(10)13-6/h3-4,8,12H,5,11H2,1-2H3 |
InChI 键 |
QSVRCVJHAVUQID-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CN)C(C1=CC=C(O1)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-bromo-6-chloro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13153549.png)



![5-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-4-methylpentanoic acid](/img/structure/B13153566.png)

![5-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)furan-2-carbaldehyde](/img/structure/B13153576.png)

![4-Quinolinecarboxylic acid, 2-[(4-chlorophenyl)methyl]-3-hydroxy-](/img/structure/B13153590.png)

![(Z)-7-[(1R,2R,3R,5R)-5-chloro-3-hydroxy-2-[(E,4R)-4-hydroxy-4-(1-prop-2-enylcyclobutyl)but-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B13153605.png)
